Cas no 220384-17-8 ([2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate)
![[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate structure](https://es.kuujia.com/scimg/cas/220384-17-8x500.png)
220384-17-8 structure
Nombre del producto:[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate Propiedades químicas y físicas
Nombre e identificación
-
- 5-Epicanadensene
- [2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentade
- 220384-17-8
- [(2R,3Z,5S,7S,8E,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
- AKOS040761175
- [2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
-
- Renchi: 1S/C30H42O12/c1-14-24(38-16(3)32)11-22-26(40-18(5)34)10-21(13-31)23(37)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3
- Clave inchi: USDGRBIQBGVGOS-UHFFFAOYSA-N
- Sonrisas: O(C(C([H])([H])[H])=O)C1([H])C(C([H])([H])[H])=C2C([H])(C(=C(C([H])([H])[H])C([H])(C([H])([H])C([H])(C(C([H])([H])O[H])=C([H])C([H])(C([H])(C1([H])[H])C2(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])[H])=O)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
Atributos calculados
- Calidad precisa: 594.26762677g/mol
- Masa isotópica única: 594.26762677g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 12
- Recuento de átomos pesados: 42
- Cuenta de enlace giratorio: 11
- Complejidad: 1190
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 172
- Xlogp3: 0.5
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.3±0.1 g/cm3
- Punto de ebullición: 672.0±55.0 °C at 760 mmHg
- Punto de inflamación: 207.1±25.0 °C
- Presión de vapor: 0.0±4.7 mmHg at 25°C
[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3108-1 mg |
5-Epicanadensene |
220384-17-8 | 1mg |
¥2835.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3108-1 mL * 10 mM (in DMSO) |
5-Epicanadensene |
220384-17-8 | 1 mL * 10 mM (in DMSO) |
¥ 6790 | 2023-09-08 | ||
TargetMol Chemicals | TN3108-5 mg |
5-Epicanadensene |
220384-17-8 | 98% | 5mg |
¥ 4,470 | 2023-07-11 | |
TargetMol Chemicals | TN3108-5mg |
5-Epicanadensene |
220384-17-8 | 5mg |
¥ 4470 | 2024-07-20 | ||
TargetMol Chemicals | TN3108-1 ml * 10 mm |
5-Epicanadensene |
220384-17-8 | 1 ml * 10 mm |
¥ 6790 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72100-5 mg |
5-Epicanadensene |
220384-17-8 | 5mg |
¥5600.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72100-5mg |
5-Epicanadensene |
220384-17-8 | 5mg |
¥5600.0 | 2023-09-07 |
[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate Literatura relevante
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
220384-17-8 ([2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate) Productos relacionados
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